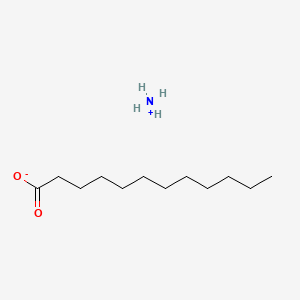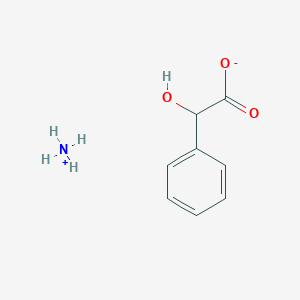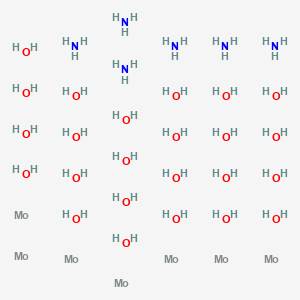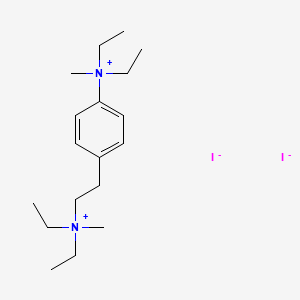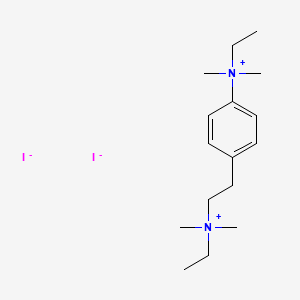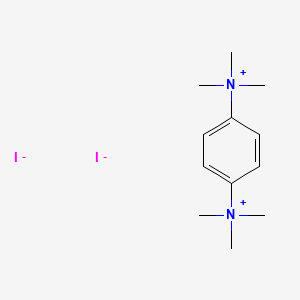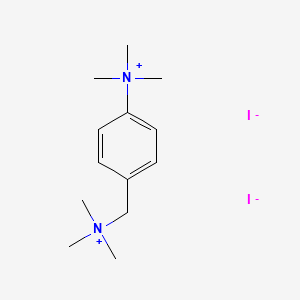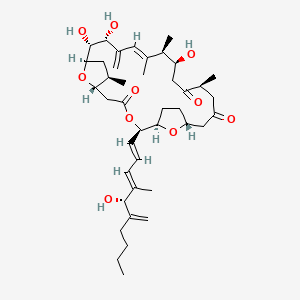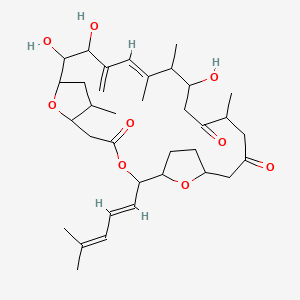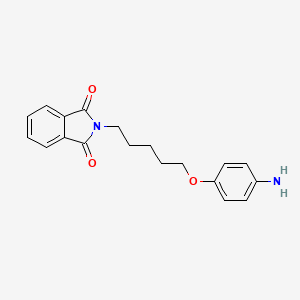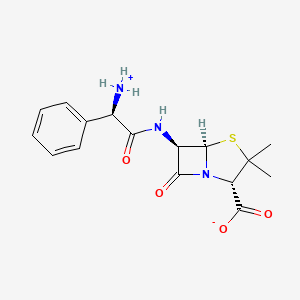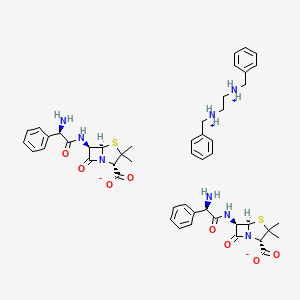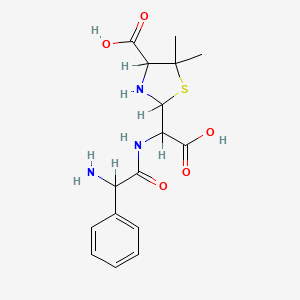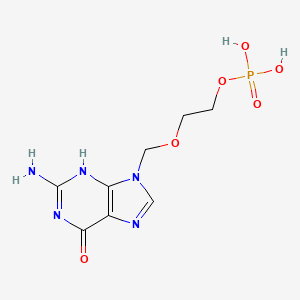
Acyclovir monophosphate
Übersicht
Beschreibung
Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is a white, crystalline powder with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV) .
Synthesis Analysis
The synthesis of Acyclovir involves several preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives .Molecular Structure Analysis
The structure of Acyclovir (9-((2-hydroxyethoxy)methyl)guanine) (ACV) is illustrated in several papers . As an antiviral drug of guanine nucleoside analogues, ACV is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis
After intracellular uptake, Acyclovir is converted to Acyclovir monophosphate by virally-encoded thymidine kinase . This step does not occur to any significant degree in uninfected cells and thereby lends specificity to the drug’s activity .Physical And Chemical Properties Analysis
Acyclovir is a BCS class III/IV drug, with low permeability and/or slight water solubility (concentration-dependent) . The maximum solubility in water at 37°C is 2.5 mg/mL . The pka’s of acyclovir are 2.27 and 9.25 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacology
Acyclovir's greatest activity is against herpes 1 and herpes 2, with varying degrees of effectiveness against other viruses like varicella zoster and Epstein-Barr. Its antiviral process has minimal effect on normal, uninfected cells. In infected cells, acyclovir is phosphorylated into acyclovir monophosphate, which is further converted into diphosphate and triphosphate forms by cellular enzymes. This concentration in infected host cells leads to the inactivation of viral deoxyribonucleic acid (DNA) polymerase (King, 1988).
Mechanism of Action
Acyclovir monophosphate is transformed into a triphosphate form, which acts as a potent inhibitor of herpes virus DNA polymerases, more so than cellular DNA polymerases. The relationship between the amount of acyclovir triphosphate formed and its inhibition constant for viral or cellular DNA polymerase is predictive of its inhibitory activity on DNA replication (Elion, 1983).
HIV-1 Replication Inhibition
Interestingly, acyclovir monophosphate has been found to inhibit HIV-1 replication in CD4+ T cells from cord blood that have undetectable levels of human herpesviruses. This suggests that acyclovir can act as an inhibitor of HIV-1 replication in herpesvirus-negative cells (McMahon et al., 2011).
Application in Local Drug Delivery
Acyclovir monophosphate has been used in iontophoresis for local drug delivery, showing effectiveness against herpes simplex virus lesions in animals and humans. In this application, antiviral iontophoresis with acyclovir monophosphate significantly reduced HSV titers (Gangarosa & Hill, 1995).
Potential for Cancer Treatment
Acyclovir monophosphate has been explored as a potential anticancer drug. Research suggests that when delivered to cancer cells in nanoparticle form, it can induce significant cytotoxicity and apoptosis, demonstrating its potential beyond antiviral applications (Yao et al., 2013).
Dual-Targeted Antivirals
Acyclovir monophosphate derivatives have been studied for their dual-targeted antiviral effects against HIV-1 and HSV-2, representing a new class of antivirals that can independently block the key replicative enzymes of both viruses (Vanpouille et al., 2010).
Phosphorylation by Human Cytomegalovirus Protein
It has been found that the human cytomegalovirus UL97 protein is capable of phosphorylating acyclovir into acyclovir monophosphate, indicating a broader range of virus targeting than previously understood (Talarico et al., 1999).
Safety And Hazards
Acyclovir is contraindicated in patients with a known hypersensitivity to acyclovir or valacyclovir . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Given the repurposing eligibility of Acyclovir, there are ongoing efforts to develop new salts of this drug with the aim of improving its pharmacokinetic properties . It has also been tested against COVID-19, showing potential to inhibit viral proteases, multiple viral genes expression, and RNA-Dependent RNA Polymerase .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOAJOVOKFATQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984966 | |
| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acyclovir monophosphate | |
CAS RN |
66341-16-0 | |
| Record name | Acyclovir monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACYCLOVIR PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



